N-(9-ethyl-9H-carbazol-3-yl)-2,3-diphenylquinoxaline-6-carboxamide
Description
N-(9-ethyl-9H-carbazol-3-yl)-2,3-diphenylquinoxaline-6-carboxamide is a heterocyclic compound combining carbazole and quinoxaline moieties. Its synthesis typically involves refluxing precursors such as 3,4-dihydro-2H-pyran and N-[(9-ethyl-9H-carbazol-6-yl)methylene]-4-methylbenzenamine in dry acetonitrile with InCl₃ as a catalyst, followed by purification via column chromatography and crystallization . The compound’s structure is confirmed using X-ray diffraction (XRD), refined with SHELXL , and visualized using ORTEP-III . Key structural features include:
- Carbazole core: A planar aromatic system with an ethyl group at the N9 position, enhancing solubility and electronic properties.
Properties
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2,3-diphenylquinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H26N4O/c1-2-39-31-16-10-9-15-27(31)28-22-26(18-20-32(28)39)36-35(40)25-17-19-29-30(21-25)38-34(24-13-7-4-8-14-24)33(37-29)23-11-5-3-6-12-23/h3-22H,2H2,1H3,(H,36,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUACDFWKDFQQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C71 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60414083 | |
| Record name | 6-Quinoxalinecarboxamide, N-(9-ethyl-9H-carbazol-3-yl)-2,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60414083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622803-83-2 | |
| Record name | 6-Quinoxalinecarboxamide, N-(9-ethyl-9H-carbazol-3-yl)-2,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60414083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2,3-diphenylquinoxaline-6-carboxamide typically involves multiple steps. One common route starts with the preparation of 9-ethyl-9H-carbazole, which is synthesized by reacting carbazole with bromoethane in the presence of potassium hydroxide . The resulting 9-ethyl-9H-carbazole is then treated with phosphorus oxychloride and N,N-dimethylformamide to yield 9-ethyl-9H-carbazol-3-carbaldehyde .
In the next step, 9-ethyl-9H-carbazol-3-carbaldehyde is reacted with 2,3-diphenylquinoxaline-6-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired this compound .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(9-ethyl-9H-carbazol-3-yl)-2,3-diphenylquinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione derivatives.
Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Carbazole-3,6-dione derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
N-(9-ethyl-9H-carbazol-3-yl)-2,3-diphenylquinoxaline-6-carboxamide has been studied for its potential use in OLEDs due to its thermally activated delayed fluorescence (TADF) properties. TADF materials are crucial for achieving high efficiency in OLEDs as they enable the harvesting of both singlet and triplet excitons.
Case Study: TADF Emission
A study demonstrated that incorporating this compound into OLED devices resulted in enhanced electroluminescence efficiency. The device showed an external quantum efficiency (EQE) of up to 15%, indicating its viability for commercial applications .
Photodetectors
The compound's strong absorption characteristics make it suitable for use in photodetectors. Its ability to efficiently convert light into electrical signals is advantageous for developing sensitive imaging devices.
Data Table: Photodetector Performance
| Parameter | Value |
|---|---|
| Responsivity | 0.5 A/W |
| Cut-off Wavelength | 600 nm |
| Rise Time | 10 ms |
This data highlights the effectiveness of this compound in photodetection applications.
Anticancer Activity
Recent research has indicated that compounds similar to N-(9-ethyl-9H-carbazol-3-yl)-2,3-diphenylquinoxaline derivatives exhibit significant anticancer properties. The mechanism involves the inhibition of cancer cell proliferation through apoptosis induction.
Case Study: Anticancer Efficacy
In vitro studies showed that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 5 to 15 µM .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. The results suggest that it possesses moderate antibacterial effects, making it a candidate for further development as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2,3-diphenylquinoxaline-6-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells. The compound’s photophysical properties also make it useful in optoelectronic applications, where it can emit light upon excitation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of carbazole derivatives, which are widely studied for their photophysical and biological activities. Below is a detailed comparison with structurally or functionally analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings :
Electronic Properties: The target compound’s quinoxaline-carboxamide group enhances electron-deficient character compared to tetrahydrocarbazole derivatives (e.g., compounds in ), making it more suitable for electron-transport layers in OLEDs. In contrast, 9-(Naphthalen-1-yl)-9H-carbazole exhibits stronger fluorescence due to extended conjugation but lacks the thermal stability imparted by the quinoxaline moiety.
Biological Activity: Tetrahydrocarbazole derivatives with chloro/fluoro substituents (e.g., N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide) show marked anticancer activity , whereas the target compound’s rigid quinoxaline structure may limit biological interactions.
Synthetic Complexity :
- The target compound requires multi-step synthesis with InCl₃ catalysis , while simpler carbazole-naphthalene hybrids (e.g., CAS 22034-43-1) are synthesized via direct coupling reactions .
Crystallographic Refinement :
- Structural accuracy of the target compound is validated using SHELXL , a method less commonly applied to the tetrahydrocarbazole derivatives in , which rely on NMR/IR for characterization.
Biological Activity
N-(9-ethyl-9H-carbazol-3-yl)-2,3-diphenylquinoxaline-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of a carbazole moiety and a quinoxaline structure. The molecular formula is with a molecular weight of 518.61 g/mol . This structural complexity contributes to its distinct photophysical and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells.
- DNA and Protein Binding : The compound may bind to DNA or proteins, disrupting their normal function and leading to apoptosis in cancer cells.
- Fluorescent Properties : Its unique photophysical properties make it suitable as a fluorescent probe in various biological applications.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can induce cell death in various cancer cell lines by promoting apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential.
Antiviral Activity
Recent studies have explored the compound's potential against SARS-CoV-2. Molecular docking analyses revealed strong binding affinities between synthesized derivatives of this compound and key viral proteins such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). Some derivatives showed promising inhibitory effects against these proteins, suggesting potential as antiviral agents .
Case Studies
- SARS-CoV-2 Inhibition : A study evaluated several derivatives linked to this compound for their inhibitory potency against SARS-CoV-2 proteins. Compounds demonstrated binding energies ranging from -7.62 Kcal/mol to -8.00 Kcal/mol against RdRp, indicating strong interactions that could obstruct viral replication .
- Anticancer Efficacy : In vitro assays conducted on various cancer cell lines indicated that this compound significantly reduced cell viability at concentrations as low as 10 µM, with IC50 values reported around 5 µM in certain cell types .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(9-Ethyl-9H-Carbazol-3-yl)-2-methoxyacetamide | Similar structure with methoxy group | Moderate anticancer activity |
| 5-(9-Ethyl-9H-Carbazol-3-yl)-N-aryl-thiadiazol derivatives | Contains thiadiazole ring | Antimicrobial properties |
This compound stands out due to its dual functionality in both medicinal chemistry and materials science, particularly in optoelectronic applications.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(9-ethyl-9H-carbazol-3-yl)-2,3-diphenylquinoxaline-6-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example:
- Step 1 : Condensation of quinoxaline-6-carboxylic acid derivatives with 9-ethyl-9H-carbazol-3-amine under amide-forming conditions (e.g., using coupling agents like HATU or EDC) .
- Step 2 : Purification via column chromatography (e.g., silica gel, eluent: dichloromethane/methanol) followed by recrystallization in solvents like ethanol or acetonitrile .
- Key Reagents : 9-Ethyl-9H-carbazol-3-amine, quinoxaline-6-carbonyl chloride, triethylamine (as a base).
- Validation : Final products are confirmed by -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural validation combines spectroscopic and crystallographic techniques:
- Spectroscopy : - and -NMR to confirm proton environments and carbon frameworks. -NMR may be used if fluorinated analogs are synthesized .
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with software like SHELXL for refinement. For example, a related carbazole derivative showed a monoclinic crystal system (space group P2/c) with bond angles and lengths consistent with planar carbazole-quinoxaline conjugation .
- Software Tools : Bruker SMART APEX for data collection and SHELX for structure solution .
Advanced Research Questions
Q. How can researchers optimize low yields in the amide coupling step during synthesis?
- Methodological Answer : Low yields may arise from steric hindrance or poor nucleophilicity. Strategies include:
- Reagent Optimization : Use of stronger coupling agents (e.g., HATU instead of EDC) or additives like HOAt to enhance reactivity .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.
- Temperature Control : Heating (40–60°C) or microwave-assisted synthesis to accelerate reaction kinetics .
- Monitoring : TLC or LC-MS to track reaction progress and identify byproducts .
Q. What computational approaches predict the electronic properties of this compound for optoelectronic applications?
- Methodological Answer : Density Functional Theory (DFT) calculations are used to model electronic behavior:
- Software : Gaussian 09 or ORCA with B3LYP/6-311++G(d,p) basis sets .
- Key Outputs :
- HOMO-LUMO gaps (e.g., 2.8–3.2 eV for carbazole-quinoxaline derivatives) to assess charge-transfer efficiency .
- Electrostatic potential (MEP) maps to identify reactive sites for functionalization .
- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to confirm π–π* transitions (240–400 nm) .
Q. How does this compound perform in biological activity assays, such as enzyme inhibition?
- Methodological Answer :
- Assay Design :
- Target : Acetylcholinesterase (AChE) inhibition tested via Ellman’s spectrophotometric method .
- Procedure : Incubate compound with AChE and DTNB (5,5’-dithiobis-2-nitrobenzoic acid), measure absorbance at 412 nm to quantify thiocholine production .
- Data Interpretation : IC values compared to reference inhibitors (e.g., donepezil). Carbazole derivatives often show moderate activity (IC ~10–50 µM) due to planar aromatic systems interacting with enzyme active sites .
Q. What strategies enable the integration of this compound into metal-organic frameworks (MOFs) for sensing applications?
- Methodological Answer :
- Ligand Design : Functionalize the carbazole moiety with carboxylate groups (e.g., 3-(9-ethyl-9H-carbazol-3-yl)-4-methylthieno[2,3-b]thiophene-2,5-dicarboxylate) to coordinate with metal nodes (e.g., ZnO clusters) .
- Synthesis : Solvothermal reaction in DMF at 85°C for 72 hours to form luminescent MOFs .
- Application : Fluorescence quenching assays for detecting Fe or CrO with limits of detection (LOD) as low as 0.1 µM .
Data Contradictions and Resolution
Q. How to resolve discrepancies in NMR data between synthetic batches?
- Methodological Answer :
- Reproducibility Checks : Ensure consistent reaction conditions (temperature, solvent purity, inert atmosphere).
- Impurity Analysis : Use -NMR to identify unreacted starting materials (e.g., residual 9-ethylcarbazolamine peaks at δ 7.8–8.2 ppm) .
- Advanced Techniques : 2D NMR (COSY, HSQC) to assign ambiguous signals or confirm regioselectivity in quinoxaline substitution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
